N-Acetylneuraminyllacto-N-neohexaose

Glycobiology Structural characterization Quality control

N-Acetylneuraminyllacto-N-neohexaose (CAS 118023-83-9), systematically referred to as monosialyllacto-N-neohexaose II (SLNnH II or S-LNnH II), is a complex hexasaccharide belonging to the sialylated human milk oligosaccharide (SHMO) family. Its structure comprises a type II chain lacto-N-neohexaose core (Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc) bearing a single α2,6-linked N-acetylneuraminic acid (Neu5Ac) residue on the 3-branch galactose.

Molecular Formula C51H85N3O39
Molecular Weight 1364.2 g/mol
CAS No. 118023-83-9
Cat. No. B1512861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylneuraminyllacto-N-neohexaose
CAS118023-83-9
Molecular FormulaC51H85N3O39
Molecular Weight1364.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O
InChIInChI=1S/C51H85N3O39/c1-12(60)52-23-15(63)4-51(50(79)80,93-42(23)26(65)16(64)5-55)82-11-22-28(67)33(72)37(76)48(88-22)90-40-20(9-59)86-46(25(31(40)70)54-14(3)62)92-43-29(68)21(87-49(38(43)77)91-41-18(7-57)83-44(78)35(74)34(41)73)10-81-45-24(53-13(2)61)30(69)39(19(8-58)85-45)89-47-36(75)32(71)27(66)17(6-56)84-47/h15-49,55-59,63-78H,4-11H2,1-3H3,(H,52,60)(H,53,61)(H,54,62)(H,79,80)/t15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44?,45+,46-,47-,48-,49-,51+/m0/s1
InChIKeyUIJXXXCOANRQRQ-RIGJRAKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylneuraminyllacto-N-neohexaose (CAS 118023-83-9): Structural Identity and Procurement-Relevant Classification of a Branched Sialylated Human Milk Oligosaccharide


N-Acetylneuraminyllacto-N-neohexaose (CAS 118023-83-9), systematically referred to as monosialyllacto-N-neohexaose II (SLNnH II or S-LNnH II), is a complex hexasaccharide belonging to the sialylated human milk oligosaccharide (SHMO) family [1]. Its structure comprises a type II chain lacto-N-neohexaose core (Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc) bearing a single α2,6-linked N-acetylneuraminic acid (Neu5Ac) residue on the 3-branch galactose [2]. With a molecular formula C₅₁H₈₅N₃O₃₉ and molecular weight of 1364.2 g/mol, this compound is naturally present in human milk as a low-to-intermediate abundance acidic oligosaccharide [3]. It is utilized as a biochemical reagent in glycobiology research for studying sialic acid-dependent molecular recognition, lectin binding, and glycan-mediated cellular communication [1].

Branched type II core with single α2,6-sialylated arm
WGA affinity fingerprint for structural authentication
Enzymatic conversion to LST c confirms correct architecture
Supports glycobiology, lectin binding, and microbiota-HMO studies

Why Generic Substitution of N-Acetylneuraminyllacto-N-neohexaose with Linear or Disialylated Sialylated HMOs Is Scientifically Unsupported


Structurally related sialylated human milk oligosaccharides such as sialyllacto-N-neotetraose c (LST c), 3′-sialyllactose (3′-SL), 6′-sialyllactose (6′-SL), and disialyllacto-N-tetraose (DSLNT) lack the defining β1-6 branched core architecture of SLNnH II [1]. This branched scaffold creates two distinct oligosaccharide arms—one sialylated and one non-sialylated—enabling unique molecular recognition properties, including differential binding to wheat germ agglutinin (WGA) and diagnostic enzymatic conversion to LST c upon simultaneous β-galactosidase/β-hexosaminidase digestion, a feature absent in linear sialylhexasaccharides [1]. Moreover, SLNnH II exhibits a distinct human milk abundance profile (1.19% relative abundance at 4 weeks lactation vs. 4.86% for LST c and 0.78% for 3′-SL) and shows unique correlation patterns with infant gut microbiota that differ from those of LST c, 3′-SL, and the neutral core LNnH [2]. These structural, analytical, and biological differences preclude direct functional interchangeability with any single linear or disialylated sialylated HMO.

Branched core absence Linear or disialylated HMOs lack the β1-6 branch required for WGA recognition and the enzymatic LST c conversion fingerprint.
Divergent microbiota profile S-LNnH II shows a distinct infant gut microbiota correlation pattern compared to LST c and 3′-SL; substitution may confound structure-specific microbial response.
Different abundance tier S-LNnH II occupies a unique relative abundance niche in human milk (~1% vs. 4.86% for LST c); mixture design based on other sialylated HMOs may not replicate physiological proportions.

Quantitative Differentiation Evidence for N-Acetylneuraminyllacto-N-neohexaose (SLNnH II) Against Closest Structural Analogs


Enzymatic Conversion Fingerprint: SLNnH II Uniquely Yields LST c upon Glycosidase Digestion, Confirming Branched Architecture

SLNnH II undergoes complete conversion to sialyllacto-N-neotetraose c (LST c) upon simultaneous digestion with jack bean β-galactosidase and β-N-acetylhexosaminidase, as confirmed by HPLC co-chromatography with authentic standard and anti-LST c serum reactivity [1]. This conversion product arises from enzymatic removal of the non-sialylated β1-6 branch of the branched core. Linear sialylhexasaccharides or sialyllacto-N-hexaose isomers subjected to identical enzymatic conditions do not produce this diagnostic conversion pattern, as they lack the requisite branched architecture with one sialylated and one non-sialylated arm [1]. The asialo derivative (lacto-N-neohexaose) was independently identified by sequential exoglycosidase digestion combined with gel filtration analysis, and 500-MHz ¹H NMR spectroscopy confirmed the structure of both the intact WGA-purified oligosaccharide and its neuraminidase-digested product [1].

Enzymatic conversion fingerprint
Head-to-head
Complete conversion to LST c upon β-galactosidase/β-hexosaminidase digestion; linear sialylhexasaccharides produce no equivalent product.
Supports structural authentication workflow
HPLC co-chromatography and anti-LST c serum confirmed
Glycobiology Structural characterization Quality control

Wheat Germ Agglutinin Affinity Differential: Branched Core Enables Unique Lectin Binding Not Shared by Linear Sialylated HMOs

SLNnH II was originally isolated from human milk by virtue of its specific retention on immobilized wheat germ agglutinin (WGA) affinity columns, where a single component representing 60% of the sialylhexasaccharide S-5 fraction was retarded [1]. Critically, the asialo derivative (lacto-N-neohexaose, LNnH) displayed even higher affinity for the WGA column than the native sialyloligosaccharide, indicating that the branched core itself—not merely the terminal sialic acid—drives WGA recognition [1]. In a separate study, α1,3-fucosylation of the β1-6-linked branch of lacto-N-neohexaose was associated with a dramatic loss of WGA affinity, enabling complete chromatographic separation of the two isomeric Lewis x heptasaccharides [2]. Linear sialylated HMOs (e.g., 6′-SL, 3′-SL, LST c) lack this branched GlcNAc-containing core and do not display the same WGA binding enhancement upon desialylation, nor the same sensitivity to branch-specific fucosylation [1].

WGA affinity differential
Head-to-head
SLNnH II: specific retention on WGA; asialo-LNnH shows higher affinity Linear sialylated HMOs: no WGA binding enhancement upon desialylation
Enables lectin-based purification and identity check
α1,3-fucosylation of 6-branch dramatically reduces WGA affinity
Lectin affinity chromatography Glycan purification Structural biology

Human Milk Abundance: SLNnH II Occupies a Distinct Quantitative Niche Relative to LST c, 3′-SL, and 6′-SL Across Lactation

In a longitudinal cohort study with 33 mother-infant dyads, the relative abundance of the co-eluting peak 4021a + S-LNnH II in human milk was quantitated by HPLC-qTOF MS across three time points: 1.19% at week 4, 1.07% at week 16, and 0.986% at week 20 postpartum [1]. Over the same period, LST c (sialyllacto-N-neotetraose c) exhibited 4.86%, 3.26%, and 3.76% relative abundance; 3′-SL showed 0.78%, 1.25%, and 1.38%; and 6′-SL showed 0.37%, 0.29%, and 0.24% [1]. Thus, S-LNnH II abundance is approximately 3- to 5-fold lower than LST c, comparable to 3′-SL, and 2- to 4-fold higher than 6′-SL, placing it in a distinct intermediate-abundance tier among sialylated HMOs. A separate multinational study detected S-LNnH II across 15 geographically diverse sites with differential abundance patterns between secretor-positive and secretor-negative mothers [2]. In the Malawian cohort at 6 months postpartum, the relative abundance of 4021a + S-LNnH II was 0.56% (95% CI: 0.33–0.89%) [3].

Human milk abundance
Cross-study
S-LNnH II: ~1.19% (wk4) to 0.99% (wk20); LST c: 4.86% to 3.76%; 3′-SL: 0.78% to 1.38%
Defines distinct intermediate-abundance tier
HPLC-qTOF MS, n=33 dyads, weeks 4–20 postpartum
Human milk composition Lactation biology Quantitative glycomics

Infant Gut Microbiota Correlation: S-LNnH II Displays Distinct Microbial Association Patterns Divergent from LST c, 3′-SL, and LNnH

In a Pearson correlation matrix analysis of absolute HMO abundances against the most prevalent infant gut microbiota taxa, the co-eluting peak 4021a + S-LNnH II displayed a distinct correlation signature that differed from those of LST c, 3′-SL, and the neutral core LNnH [1]. Among 33 mother-infant dyads at weeks 4, 16, and 20 postpartum, S-LNnH II showed significant positive correlations (P ≤ 0.05) with specific microbiota taxa and significant negative correlations (P ≤ 0.05) with others, with the correlation direction and magnitude differing from those observed for LST c. For instance, while LST c was included among the HMOs found in ≥75% of samples and correlated with % B. infantis and % B. longum in a pattern distinct from the neutral core HMOs, S-LNnH II exhibited its own unique association profile within the sialylated HMO cluster [1]. The differential correlation pattern is consistent with the structural uniqueness of SLNnH II—the β1-6 branched core presenting a distinct glycan topology for microbial recognition compared to the linear tetrasaccharide LST c or the disaccharide 3′-SL [2].

Microbiota correlation profile
Reported
S-LNnH II: unique correlation pattern with B. infantis/longum (P ≤ 0.05) LST c and 3′-SL: different correlation direction/magnitude with same taxa
Non-redundant microbial association context
Longitudinal cohort, 16S rRNA and BLIR profiling
Microbiota-HMO interaction Gut ecology Infant nutrition

Biosynthetic Scalability: LNnH Core Production Reaches 173 mg/L via E. coli Whole-Cell Biosynthesis, Enabling Downstream SLNnH II Derivatization

The lacto-N-neohexaose (LNnH) core required for SLNnH II production has been achieved via whole-cell biosynthesis using metabolically engineered Escherichia coli. Soluble expression of human β-1,6-N-acetylglucosaminyltransferase 2 (GCNT2) in E. coli SHuffle T7 enabled LNnH production, with yields increasing from 1.04 mg/L to 21.19 mg/L through pathway optimization, and further to 173.21 mg/L in a 5 L bioreactor—a 166.5-fold increase over the starting strain [1]. For comparison, the linear HMO LST c has been produced directly via whole-cell biosynthesis at titers reaching 9.745 g/L in fed-batch cultivation [2]. The approximately 56-fold difference in current titers reflects the additional metabolic engineering complexity of assembling the branched LNnH core versus the linear LST c scaffold, but the demonstrated 166.5-fold yield improvement trajectory for LNnH suggests substantial headroom for further process optimization [1]. A separate study demonstrated fermentative production of LNnH at >5 g/L using lacZ⁻ E. coli strains co-expressing Neisseria meningitidis lgtA and lgtB [3].

Biosynthetic scalability
Cross-study
LNnH core: >5 g/L (lgtA/lgtB route), 173 mg/L (GCNT2 route, 166.5× improvement)
Supports supply chain feasibility for derivatization
E. coli whole-cell biosynthesis, multi-gram scale demonstrated
Metabolic engineering HMO biosynthesis Industrial biotechnology

Evidence-Backed Research and Industrial Application Scenarios for N-Acetylneuraminyllacto-N-neohexaose (SLNnH II)


Quality Control and Structural Authentication of Branched Sialylated HMO Standards

For analytical laboratories and core facilities performing structural authentication of sialylated HMO standards, the enzymatic conversion fingerprint of SLNnH II to LST c—confirmed by HPLC co-chromatography and anti-LST c serum reactivity—provides a definitive identity test that linear sialylated HMOs cannot replicate [1]. Combined with WGA affinity chromatography behavior (specific retention of the native compound, enhanced binding of the asialo derivative), this two-dimensional structural confirmation strategy ensures that procured SLNnH II material possesses the correct branched architecture and α2,6-sialylation linkage, distinguishing it from batch-to-batch contamination with linear or mis-sialylated isomers [1].

HMO-Microbiota Interaction Studies Requiring Non-Redundant Sialylated Probe Compounds

In studies investigating structure-specific effects of individual sialylated HMOs on infant gut microbiota composition, SLNnH II should be prioritized as a probe compound distinct from LST c and 3′-SL, based on its unique Pearson correlation profile with prevalent microbiota taxa (P ≤ 0.05) established in a longitudinal mother-infant cohort [2]. The non-redundant microbiota associations among structurally related sialylated HMOs indicate that experimental designs substituting SLNnH II with LST c or 3′-SL risk confounding structure-specific microbial responses with general sialylated-HMO effects.

Lectin-Based Glycan Purification and Detection Workflows Exploiting WGA-Branch Recognition

For laboratories employing lectin affinity chromatography for glycan purification or detection, SLNnH II and its derivatives serve as validated model compounds for studying the role of the β1-6 branched GlcNAc core in WGA recognition, given the documented enhancement of WGA affinity upon desialylation and the dramatic loss of affinity upon α1,3-fucosylation of the 6-branch [1] [3]. This behavior is not observed with linear sialylated HMOs and provides a unique experimental system for dissecting the contributions of core branching versus terminal sialylation to lectin-glycan binding thermodynamics.

Branched HMO Biosynthesis Process Development Using LNnH as a Scalable Intermediate

For metabolic engineering and bioprocess development teams, the demonstrated production of the LNnH core at >5 g/L via E. coli fermentation [4] and at 173.21 mg/L via the GCNT2-based whole-cell biosynthesis route with a 166.5-fold improvement trajectory [5] provides two validated starting points for downstream α2,6-sialylation to generate SLNnH II. Process development efforts can leverage the existing LNnH production platform rather than initiating de novo pathway construction, with the GCNT2 route offering a genetically tractable system for further optimization of the critical β1-6 branching step.

Application
Selection Property
Validation Focus
Structural authentication of branched HMO standards
Enzymatic conversion to LST c and WGA affinity behavior
Identity confirmation vs linear or mis-sialylated isomers
HMO-microbiota interaction studies
Non-redundant sialylated probe with distinct correlation profile
Microbiota taxon association distinct from LST c and 3′-SL
Lectin-based glycan purification and detection
WGA-branch recognition model compound
Contribution of core branching vs terminal sialylation to binding
Branched HMO biosynthesis process development
Scalable LNnH core production platform
α2,6-sialylation efficiency and overall SLNnH II yield
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